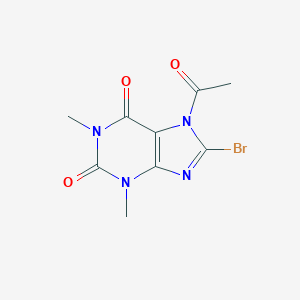
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as Br-ADMP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a purine derivative and has potential applications in various fields, including drug discovery and development, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery and development. 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been used as a tool to study the role of purinergic signaling in various physiological processes.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves its ability to inhibit the activity of enzymes involved in purinergic signaling pathways. Specifically, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione inhibits the activity of adenosine deaminase and adenosine kinase, leading to an increase in the levels of adenosine in the body. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can inhibit the growth of various cancer cell lines. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is its relatively simple synthesis method, making it accessible to researchers. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown promising results in various scientific research applications, including drug discovery and development. However, there are also limitations to using 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments. One limitation is that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has a short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, more research is needed to fully understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans.
Direcciones Futuras
There are several future directions for research on 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione. One area of research is to further investigate the anti-tumor properties of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione and its potential as a cancer treatment. Additionally, more research is needed to understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans. Another area of research is to explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a tool for studying purinergic signaling in various physiological processes. Finally, researchers may explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a lead compound for the development of new drugs with anti-inflammatory and anti-tumor properties.
In conclusion, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is a promising compound that has potential applications in various scientific research fields. Its relatively simple synthesis method and promising results in various scientific research applications make it an attractive option for researchers. However, more research is needed to fully understand its safety and efficacy in humans and to explore its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves the reaction of 8-bromo-1,3-dimethylxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction leads to the formation of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a white crystalline solid. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Propiedades
Número CAS |
133512-95-5 |
|---|---|
Nombre del producto |
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
Fórmula molecular |
C9H9BrN4O3 |
Peso molecular |
301.1 g/mol |
Nombre IUPAC |
7-acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)14-5-6(11-8(14)10)12(2)9(17)13(3)7(5)16/h1-3H3 |
Clave InChI |
OSEIFKDZRQAUGR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Sinónimos |
1H-Purine-2,6-dione, 7-acetyl-8-bromo-3,7-dihydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
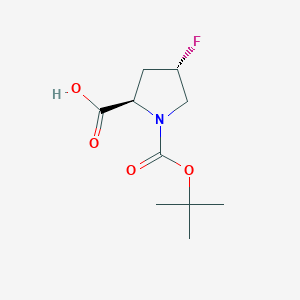
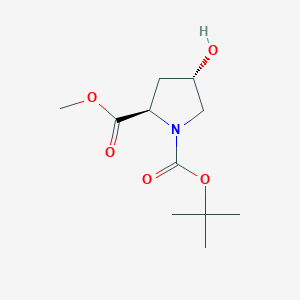
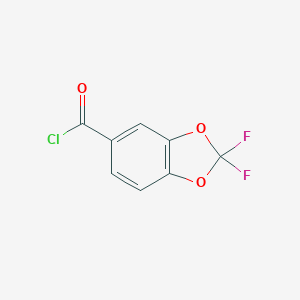
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
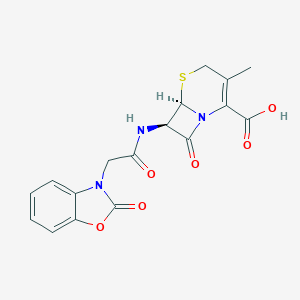
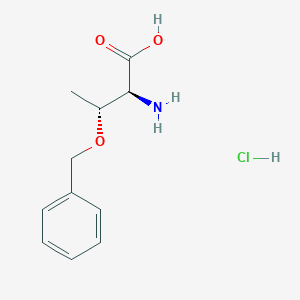
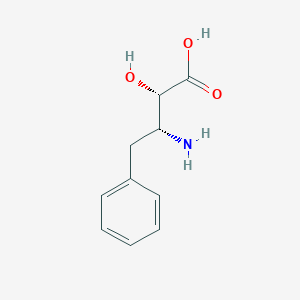
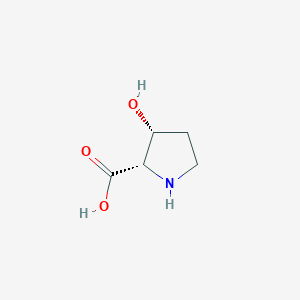

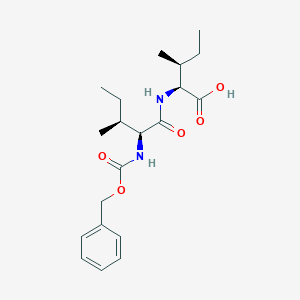
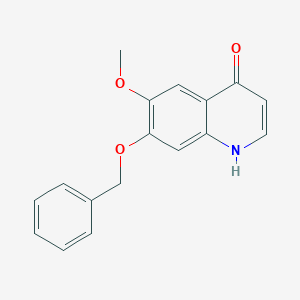

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)